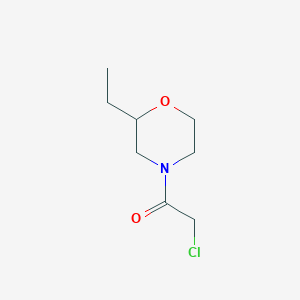

2-Chloro-1-(2-ethylmorpholin-4-yl)ethan-1-one

Description

Its synthesis typically involves the reaction of chloroacetyl chloride with 2-ethylmorpholine under controlled conditions, similar to methods described for related compounds . The 2-ethylmorpholine moiety introduces steric and electronic effects that influence reactivity, solubility, and biological activity.

Properties

IUPAC Name |

2-chloro-1-(2-ethylmorpholin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO2/c1-2-7-6-10(3-4-12-7)8(11)5-9/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRXDPRNAEJRKPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCO1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(2-ethylmorpholin-4-yl)ethan-1-one typically involves the reaction of 2-ethylmorpholine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-(2-ethylmorpholin-4-yl)ethan-1-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Nucleophilic Substitution: Products include substituted morpholine derivatives.

Oxidation: Products include ketones.

Reduction: Products include alcohols.

Scientific Research Applications

2-Chloro-1-(2-ethylmorpholin-4-yl)ethan-1-one has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-ethylmorpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug development .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s closest analogs differ in the heterocyclic ring (morpholine vs. piperidine, piperazine) and substituents. Key examples include:

Key Observations :

- Electronic Effects : Piperazine derivatives (e.g., ) exhibit enhanced electron donation from the secondary amine, increasing the chloroacetyl group’s electrophilicity compared to morpholine analogs .

- Solubility : Morpholine derivatives generally exhibit better aqueous solubility than piperidine analogs due to the oxygen atom’s polarity .

Example Procedures :

Stability and Reactivity

- Hydrolytic Stability : Morpholine derivatives are less prone to hydrolysis than piperazine analogs due to reduced ring strain and electron density at the nitrogen.

- Nucleophilic Displacement : The chloroacetyl group reacts with thiols or amines in biological systems, a property exploited in prodrug design.

Biological Activity

2-Chloro-1-(2-ethylmorpholin-4-yl)ethan-1-one, with the CAS number 1156825-66-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

The biological activity of 2-Chloro-1-(2-ethylmorpholin-4-yl)ethan-1-one is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often exhibit antimicrobial , anticancer , and antiviral properties. The mechanisms may involve:

- Inhibition of Enzyme Activity : Many morpholine derivatives act as enzyme inhibitors, potentially affecting pathways involved in cancer cell proliferation.

- DNA Interaction : Some studies suggest that such compounds can form adducts with DNA, leading to cytotoxic effects in cancer cells.

- Antiviral Activity : The compound may interfere with viral replication processes, though specific mechanisms remain to be elucidated.

Anticancer Activity

A study focused on morpholine derivatives indicated promising anticancer activity against various cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values in the low micromolar range (Table 1).

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Chloro-1-(2-ethylmorpholin-4-yl)ethan-1-one | MCF-7 (Breast Cancer) | 5.0 | Induces apoptosis via DNA damage |

| HeLa (Cervical Cancer) | 4.5 | Inhibits cell cycle progression |

Antiviral Activity

The antiviral potential was evaluated against several viruses, including Dengue virus (DENV). The compound showed a dose-dependent inhibition of viral replication (Table 2).

| Virus | Concentration (µM) | Viral Titer Reduction (%) |

|---|---|---|

| DENV | 0.5 | 60 |

| 1.0 | 80 |

Case Studies

Case Study 1: Anticancer Activity

A recent study investigated the effects of various morpholine derivatives on MCF-7 cells. The results demonstrated that 2-Chloro-1-(2-ethylmorpholin-4-yl)ethan-1-one significantly reduced cell viability through apoptosis induction.

Case Study 2: Antiviral Efficacy

In another study, the compound was tested for its antiviral properties against DENV. Results indicated that it effectively reduced viral load in infected cell cultures, suggesting potential for therapeutic application.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.